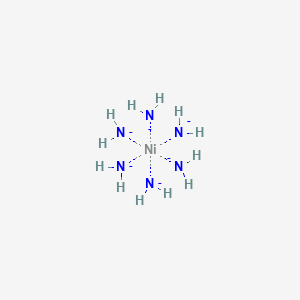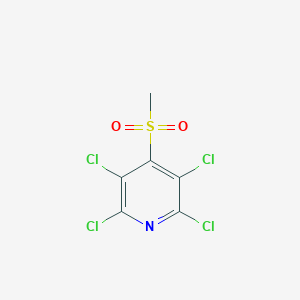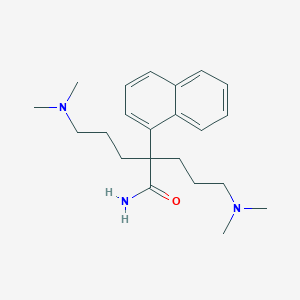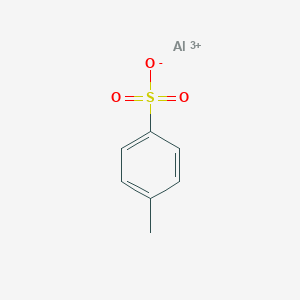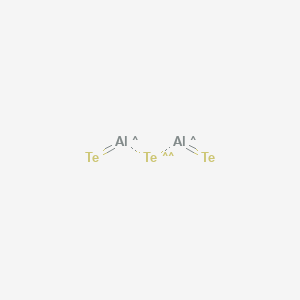![molecular formula C13H15ClN2O4 B080687 Diethyl 2-[(2-chlorophenyl)hydrazinylidene]propanedioate CAS No. 13631-88-4](/img/structure/B80687.png)
Diethyl 2-[(2-chlorophenyl)hydrazinylidene]propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-[(2-chlorophenyl)hydrazinylidene]propanedioate, also known as CPPD, is a chemical compound that has been widely studied for its potential applications in scientific research. CPPD is a member of the hydrazine class of compounds and is known for its ability to form stable complexes with transition metal ions, making it a valuable tool in the field of coordination chemistry. In
Applications De Recherche Scientifique
Diethyl 2-[(2-chlorophenyl)hydrazinylidene]propanedioate has a wide range of scientific research applications, including its use as a ligand in coordination chemistry, as a reagent in organic synthesis, and as a tool for studying metal ion binding and transport. Diethyl 2-[(2-chlorophenyl)hydrazinylidene]propanedioate has been used to investigate the coordination chemistry of a variety of metal ions, including copper, nickel, and cobalt. It has also been used as a reagent in the synthesis of a variety of organic compounds, including pyrazoles and pyridazines.
Mécanisme D'action
Diethyl 2-[(2-chlorophenyl)hydrazinylidene]propanedioate is known to bind to transition metal ions through the formation of stable complexes. The mechanism of action of Diethyl 2-[(2-chlorophenyl)hydrazinylidene]propanedioate involves the formation of a hydrazone ligand, which can coordinate with metal ions through its nitrogen atoms. The resulting complexes are stable and can be used to study the properties and behavior of metal ions in solution.
Effets Biochimiques Et Physiologiques
Diethyl 2-[(2-chlorophenyl)hydrazinylidene]propanedioate has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be relatively non-toxic in animal studies, suggesting that it may have potential for use in biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Diethyl 2-[(2-chlorophenyl)hydrazinylidene]propanedioate is its ability to form stable complexes with transition metal ions. This makes it a valuable tool for studying the coordination chemistry of these ions and their behavior in solution. However, Diethyl 2-[(2-chlorophenyl)hydrazinylidene]propanedioate is relatively insoluble in water, which can limit its use in certain applications.
Orientations Futures
There are many potential future directions for research involving Diethyl 2-[(2-chlorophenyl)hydrazinylidene]propanedioate. One area of interest is the development of new ligands based on Diethyl 2-[(2-chlorophenyl)hydrazinylidene]propanedioate that can be used to study the coordination chemistry of other metal ions. Another area of interest is the use of Diethyl 2-[(2-chlorophenyl)hydrazinylidene]propanedioate as a tool for studying metal ion transport in biological systems. Finally, there is potential for the development of new synthetic methods for Diethyl 2-[(2-chlorophenyl)hydrazinylidene]propanedioate and related compounds that could expand their use in scientific research.
Méthodes De Synthèse
Diethyl 2-[(2-chlorophenyl)hydrazinylidene]propanedioate can be synthesized through a two-step process involving the reaction of 2-chlorobenzaldehyde with hydrazine hydrate, followed by the addition of diethyl malonate. The resulting product is a yellow crystalline solid that can be purified through recrystallization.
Propriétés
Numéro CAS |
13631-88-4 |
|---|---|
Nom du produit |
Diethyl 2-[(2-chlorophenyl)hydrazinylidene]propanedioate |
Formule moléculaire |
C13H15ClN2O4 |
Poids moléculaire |
298.72 g/mol |
Nom IUPAC |
diethyl 2-[(2-chlorophenyl)hydrazinylidene]propanedioate |
InChI |
InChI=1S/C13H15ClN2O4/c1-3-19-12(17)11(13(18)20-4-2)16-15-10-8-6-5-7-9(10)14/h5-8,15H,3-4H2,1-2H3 |
Clé InChI |
QYHQVKFERZNLRC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=NNC1=CC=CC=C1Cl)C(=O)OCC |
SMILES canonique |
CCOC(=O)C(=NNC1=CC=CC=C1Cl)C(=O)OCC |
Synonymes |
2-(2-Chlorophenyl)hydrazonomalonic acid diethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,2,4-Metheno-1H-cyclobuta[cd]pentalene-3,5-dione, hexahydro-](/img/structure/B80606.png)
![(1R,3R,5R,6S,7S,11S)-6-Hydroxy-3-methyl-8-methylidene-4,10,15-trioxatetracyclo[11.2.1.03,5.07,11]hexadec-13(16)-ene-9,14-dione](/img/structure/B80607.png)



![7-Chloro-7,12-dihydrobenzo[c]phenarsazine](/img/structure/B80616.png)
